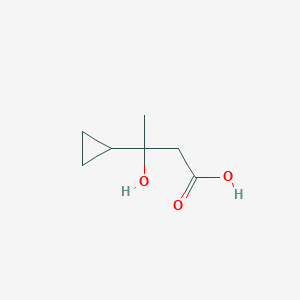

3-Cyclopropyl-3-hydroxybutanoic acid

Description

3-Cyclopropyl-3-hydroxybutanoic acid (C₇H₁₂O₃) is a hydroxycarboxylic acid featuring a cyclopropyl substituent at the β-position of the hydroxybutanoic acid backbone. This structural motif imparts unique steric and electronic properties, distinguishing it from linear or aromatic analogs. The cyclopropyl group, a strained three-membered ring, enhances conformational rigidity and may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-cyclopropyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(10,4-6(8)9)5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFXQJBFHPQYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. For example, the cyclopropanation of an alkene using a reagent such as diazomethane or a Simmons-Smith reagent can yield a cyclopropane intermediate. Subsequent oxidation and hydrolysis steps can then introduce the hydroxyl and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by efficient purification processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification stages.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of 3-cyclopropyl-3-oxobutanoic acid or 3-cyclopropyl-3-carboxybutanoic acid.

Reduction: Formation of 3-cyclopropyl-3-hydroxybutanol or 3-cyclopropyl-3-aldehydo-butanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3-Cyclopropyl-3-hydroxybutanoic acid has been identified as a potential intermediate in the synthesis of various pharmaceuticals, particularly in the development of inhibitors for key metabolic pathways.

HMG-CoA Reductase Inhibitors

Research indicates that derivatives of cyclopropyl compounds can serve as effective inhibitors of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This has implications for developing treatments for hyperlipidemia and related cardiovascular diseases .

Anti-Cancer Activity

Compounds similar to this compound have been explored for their ability to modulate kinase activity associated with cancer proliferation. Inhibition of c-MET kinase has been highlighted as a therapeutic target in various cancers, suggesting that cyclopropyl derivatives could play a role in cancer treatment strategies .

Agricultural Applications

The compound may also find utility in agriculture as a synthetic intermediate for developing agrochemicals. Its structural properties allow it to be modified into various formulations aimed at pest control or enhancing crop resilience.

Synthesis and Production

The synthesis of this compound can be achieved through several methods, including:

- Enzyme-mediated synthesis : Utilizing specific enzymes to catalyze reactions that incorporate the cyclopropyl group into the hydroxybutanoic acid structure.

- Chemical synthesis : Traditional organic synthesis routes involving cyclopropyl precursors and hydroxybutanoic acid derivatives have been documented, emphasizing the importance of reaction conditions (temperature, solvent choice) to optimize yield and purity .

Case Study 1: HMG-CoA Reductase Inhibition

A study demonstrated that derivatives of cyclopropyl acids exhibited significant inhibition of HMG-CoA reductase activity in vitro. The results showed a dose-dependent response, indicating potential for further development into therapeutic agents .

Case Study 2: Cancer Treatment

In research focused on c-MET inhibitors, compounds structurally related to this compound displayed selective inhibition of c-MET kinase activity, suggesting their potential use in targeted cancer therapies .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | HMG-CoA reductase inhibitors | Effective in lowering cholesterol levels |

| Cancer treatment via c-MET kinase inhibition | Selective inhibition observed | |

| Agricultural Chemistry | Development of agrochemicals | Potential for pest control formulations |

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclopropyl group can introduce steric effects that modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Features |

|---|---|---|---|---|

| 3-Cyclopropyl-3-hydroxybutanoic acid | C₇H₁₂O₃ | 144.17 | -COOH, -OH | Cyclopropyl ring (β-position) |

| 3-Hydroxybutanoic acid | C₄H₈O₃ | 104.10 | -COOH, -OH | Linear aliphatic chain |

| 4-Hydroxybutanoic acid | C₄H₈O₃ | 104.10 | -COOH, -OH | Terminal hydroxyl group |

| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | -COOH, -OH | Aromatic ring (meta-substitution) |

Key Observations :

- This rigidity could enhance enantioselectivity in synthetic applications.

- Electronic Effects : The cyclopropane ring’s electron-withdrawing nature may lower the pKa of the hydroxyl group compared to aliphatic analogs, though direct measurements are unavailable.

Physical and Chemical Properties

| Property | This compound | 3-Hydroxybutanoic Acid | 3-Hydroxybenzoic Acid |

|---|---|---|---|

| Melting Point (°C) | Not reported | 48–50 | 201–203 |

| Solubility in Water | Moderate (estimated) | High | Low |

| pKa (Hydroxyl group) | ~3.5–4.0 (estimated) | 4.72 | 4.08 |

| Stability | High (strained ring resists degradation) | Moderate | High (aromatic stabilization) |

Notes:

- The cyclopropyl group likely reduces water solubility compared to 3-hydroxybutanoic acid due to increased hydrophobicity.

- 3-Hydroxybenzoic acid’s aromatic ring enhances thermal stability and acidity compared to aliphatic analogs .

Biological Activity

3-Cyclopropyl-3-hydroxybutanoic acid (CPHBA) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, including its interactions with biological systems, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a hydroxybutanoic acid backbone. This structural configuration allows for distinctive interactions with biological molecules, which can influence its activity in metabolic pathways and receptor binding.

The biological activity of CPHBA is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropyl moiety enhances the compound's binding affinity to various targets, potentially leading to modulation of metabolic processes. The hydroxyl and carboxylic acid groups are crucial for these interactions, facilitating hydrogen bonding and ionic interactions with biological macromolecules.

Neuropharmacological Effects

Research indicates that CPHBA may act as an agonist at certain neurotransmitter receptors, which could have implications for neuropharmacology. Preliminary studies suggest it may influence neurotransmitter release and synaptic plasticity, making it a candidate for further investigation in the context of neurological disorders.

Metabolic Pathway Modulation

CPHBA has been shown to modulate several metabolic pathways. Its structural similarity to naturally occurring amino acids suggests it may participate in amino acid metabolism and energy production processes. This characteristic opens avenues for exploring its role in metabolic disorders such as obesity and diabetes.

Toxicological Profile

While CPHBA exhibits promising biological activities, understanding its safety profile is crucial. In silico studies have been employed to predict the toxicological effects associated with CPHBA and its derivatives. These studies highlight potential risks, including gastrointestinal absorption issues and neurotoxic effects, necessitating careful evaluation in future experimental designs.

Case Studies and Research Findings

- Neuropharmacology Study : A study exploring the effects of CPHBA on synaptic transmission revealed that it enhances the release of neurotransmitters in vitro, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases.

- Metabolic Research : In a metabolic study, CPHBA was shown to improve glucose utilization in skeletal muscle cells, indicating its potential as a therapeutic agent for insulin resistance.

- Toxicological Assessment : An assessment using computational models predicted that CPHBA could interact with cytochrome P450 enzymes, raising concerns about drug-drug interactions and the need for further toxicological investigation.

Summary of Biological Activities

| Mechanism Type | Description | Implications |

|---|---|---|

| Enzyme Interaction | Binds to specific enzymes affecting metabolic pathways | Drug development |

| Receptor Binding | Interacts with neurotransmitter receptors | Neurological therapies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.